4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline)
Overview
Description
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a central ethene moiety substituted with bromophenyl and phenylethene groups, along with dimethylaniline units, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is favored due to its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The bromophenyl and phenylethene groups may interact with enzymes or receptors, modulating their activity. The dimethylaniline units can influence the compound’s solubility and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)
- 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol
Uniqueness
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its specific combination of bromophenyl, phenylethene, and dimethylaniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[2-(4-bromophenyl)-1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29BrN2/c1-32(2)27-18-12-24(13-19-27)30(25-14-20-28(21-15-25)33(3)4)29(22-8-6-5-7-9-22)23-10-16-26(31)17-11-23/h5-21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMINGHZWIUHIMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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